molecular formula C10H20N2O2S B2613037 rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate,trans CAS No. 2445750-71-8

rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate,trans

Cat. No.: B2613037
CAS No.: 2445750-71-8
M. Wt: 232.34
InChI Key: UYVURSUVVFWNEQ-HTQZYQBOSA-N
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Description

rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans: is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an amino group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The amino and methylsulfanyl groups are introduced through substitution reactions. Common reagents for these steps include amines and thiols.

    Protection and Deprotection: The tert-butyl group is often used as a protecting group for the carboxylate functionality during the synthesis. Deprotection is carried out under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines or amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and amides.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

    Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein function and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of specific biomolecules.

Industry:

    Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as conductivity or biocompatibility.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4R)-3-amino-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans involves its interaction with molecular targets such as enzymes and receptors. The amino and methylsulfanyl groups play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • rac-tert-butyl(3R,4R)-3-azido-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans
  • rac-tert-butyl(3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans
  • rac-tert-butyl(3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., azido, hydroxy, hydroxymethyl) in similar compounds leads to variations in their chemical reactivity and biological activity.
  • Reactivity: The azido group in rac-tert-butyl(3R,4R)-3-azido-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans makes it more reactive in click chemistry reactions compared to the amino group in the target compound.
  • Applications: While all these compounds can serve as building blocks in organic synthesis, their specific applications may vary based on their functional groups. For example, the hydroxy group in rac-tert-butyl(3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate, trans may enhance its solubility and reactivity in aqueous environments.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-5-7(11)8(6-12)15-4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVURSUVVFWNEQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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